1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxybenzyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol typically involves multiple steps. The process begins with the preparation of the dioxidotetrahydrothiophenyl group, followed by the introduction of the methoxybenzyl and methoxyphenoxy groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl group and have similar biological activities.
2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid: This compound also contains the dioxidotetrahydrothiophenyl group and is used in similar research applications.
Uniqueness
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H29NO6S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[(1,1-dioxothiolan-3-yl)-[(4-methoxyphenyl)methyl]amino]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C22H29NO6S/c1-27-20-9-7-17(8-10-20)13-23(18-11-12-30(25,26)16-18)14-19(24)15-29-22-6-4-3-5-21(22)28-2/h3-10,18-19,24H,11-16H2,1-2H3 |
InChI Key |
FKTFMWJUZDFPSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(COC2=CC=CC=C2OC)O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.